![molecular formula C9H9BrN2 B3268102 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine CAS No. 475174-68-6](/img/structure/B3268102.png)
7-Bromo-2-ethylpyrazolo[1,5-a]pyridine
Overview
Description
7-Bromo-2-ethylpyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C9H9BrN2 . It contains a total of 22 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrazole, and 1 Pyridine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are similar to 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine, has been studied extensively . These compounds are synthesized based on scaffold hopping and computer-aided drug design . The synthetic versatility of these compounds allows for structural modifications throughout its periphery .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine includes a five-membered pyrazole ring and a six-membered pyridine ring . It also contains a bromine atom, which is a heavy halogen, and an ethyl group attached to the pyrazole ring .Physical And Chemical Properties Analysis
7-Bromo-2-ethylpyrazolo[1,5-a]pyridine has a molecular weight of 197.03 . It is typically stored in a dry room at normal temperature . The compound is usually in a solid or liquid physical form .Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives, which include 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine, have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . They have potential for further exploration, particularly in the development of new drugs .
properties
IUPAC Name |
7-bromo-2-ethylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-6-8-4-3-5-9(10)12(8)11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURQXDSTQROYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-ethylpyrazolo[1,5-a]pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)
![3-Methyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B3268034.png)


![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester](/img/structure/B3268058.png)
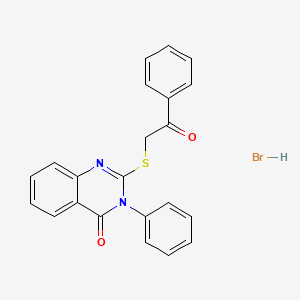
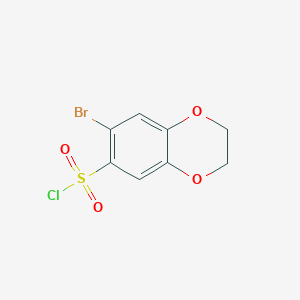

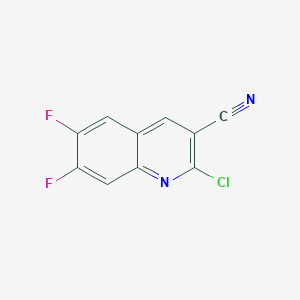
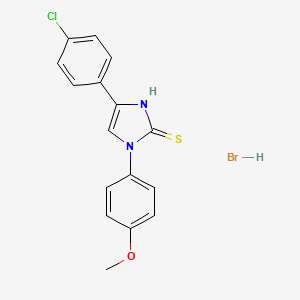
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2-methyl-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3268094.png)
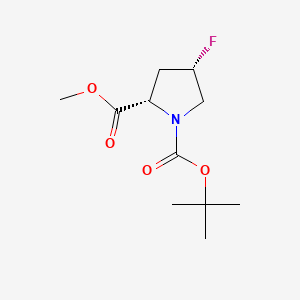
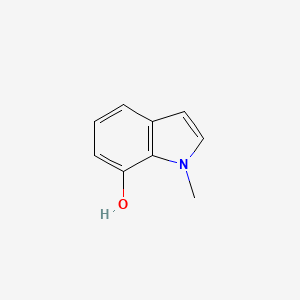
![3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3268122.png)